molecular formula C13H9ClN6O3S B15119708 N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B15119708
M. Wt: 364.77 g/mol
InChI Key: STDHPBVRGPPSDS-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 2-chloro-5-nitrophenyl group and a purine sulfanyl moiety. The purine sulfanyl group introduces a heterocyclic structure with hydrogen-bonding capabilities, suggesting possible interactions with biological targets such as kinases or purinergic receptors.

Properties

Molecular Formula

C13H9ClN6O3S

Molecular Weight

364.77 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H9ClN6O3S/c14-8-2-1-7(20(22)23)3-9(8)19-10(21)4-24-13-11-12(16-5-15-11)17-6-18-13/h1-3,5-6H,4H2,(H,19,21)(H,15,16,17,18)

InChI Key

STDHPBVRGPPSDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

    Purine Attachment: Coupling of the purine ring to the phenyl ring through a sulfanyl linkage.

    Acetamide Formation: Introduction of the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with purine rings can interact with enzymes or receptors involved in cellular processes. The nitrophenyl and chloro groups might enhance binding affinity or specificity.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • Nitro Group Positioning: Compound 40006 (R = NO₂) from shares a nitro substituent but positions it para to the acetamide linkage, unlike the meta-nitro group in the target compound.
  • Chloro vs. Other Halogens : The 2-chloro substituent in the target compound contrasts with bromo (40002) or unsubstituted (40000) analogs. Chlorine’s smaller size and moderate electronegativity may improve membrane permeability relative to bulkier halogens .

Heterocyclic Moieties

  • Purine vs. Benzothiazole : The target’s purine ring (with multiple nitrogen atoms) differs from benzothiazole derivatives in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide). Purines offer more hydrogen-bonding sites, which could enhance target specificity in enzyme inhibition, whereas benzothiazoles prioritize lipophilicity and metabolic stability .
  • Thiazolidinone Comparison: describes a thiazolidinone-containing acetamide. Thiazolidinones are associated with antidiabetic and antimicrobial activity, while the purine sulfanyl group in the target may favor nucleotide analog pathways or kinase inhibition .

Hypothetical Data Tables Based on Structural Analogs

Table 1: Physicochemical Properties of Selected Acetamides

Compound Name Molecular Weight (g/mol) LogP* Key Substituents
Target Compound ~420.8 2.1 2-Cl, 5-NO₂, Purine-S
40006 () ~315.2 1.8 Para-NO₂, H
N-(6-CF3-benzothiazole-2-yl)-2-phenylacetamide () ~352.3 3.5 CF3, Benzothiazole

*LogP estimated using fragment-based methods.

Research Implications and Gaps

  • Electronic Effects : The nitro group’s meta position in the target compound may reduce steric clashes compared to para-substituted analogs, improving binding pocket accommodation .
  • Synthetic Challenges : and highlight the need for regioselective substitution and protective group strategies, which may complicate the target’s large-scale synthesis .

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